molecular formula C12H9ClN2O B8797690 6-chloro-N-phenylpyridine-3-carboxamide

6-chloro-N-phenylpyridine-3-carboxamide

Cat. No.: B8797690
M. Wt: 232.66 g/mol
InChI Key: DFFRJEHSYRUIAU-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpyridine-3-carboxamide is a small molecule building block and potential pharmacological agent for research applications. It belongs to a class of N-phenylpyridinecarboxamide compounds that are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . Structurally related compounds, such as various N-phenylquinolone-3-carboxamides, have demonstrated notable antiproliferative activity in biological screenings, showing promise as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in anticancer drug discovery . The core pyridine-carboxamide structure is a common pharmacophore found in compounds investigated for modulating various biological pathways . As a reagent, it can be used in organic synthesis, medicinal chemistry research, and as a precursor for the development of more complex molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

6-chloro-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C12H9ClN2O/c13-11-7-6-9(8-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)

InChI Key

DFFRJEHSYRUIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Key Properties of Selected Pyridine Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Notable Features/Applications
This compound C₁₂H₉ClN₂O 243.67 Cl (C6), CONHPh (C3) Base compound; kinase inhibitor intermediate
6-Chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide C₁₅H₁₂ClN₃O 285.73 Additional cyanoethyl group on amide N Increased polarity; potential CNS drug candidate
N-Butyl-6-chloro-N-phenylpyridine-3-carboxamide C₁₆H₁₇ClN₂O 288.77 N-butyl substitution on amide N Enhanced lipophilicity; agrochemical applications
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide C₂₀H₁₂ClF₅N₂O₂ 458.77 Cl (C5), oxo (C6), trifluoromethyl benzyl Anticancer activity; high metabolic stability
2-Chloro-N-(3-sulfamoylphenyl)pyridine-3-carboxamide C₁₂H₁₀ClN₃O₃S 311.74 Cl (C2), sulfamoylphenyl group Antibacterial agent; sulfonamide moiety enhances solubility
6-Chloro-3-fluoro-N-hydroxy-2-pyridinecarboxamide C₆H₄ClFN₂O₂ 202.56 Cl (C6), F (C3), hydroxyamide (C2) Metal-chelating properties; potential enzyme inhibitor

Structural and Functional Analysis

Substituent Position and Electronic Effects

  • Chlorine Position : The placement of chlorine at position 6 (vs. 2 or 5 in other derivatives) influences electron distribution. For example, 2-chloro-N-(3-sulfamoylphenyl)pyridine-3-carboxamide (Cl at C2) exhibits stronger electron withdrawal, enhancing hydrogen-bonding interactions with biological targets .
  • Oxo and Trifluoromethyl Groups : The 6-oxo and trifluoromethyl benzyl groups in ’s compound increase steric bulk and metabolic resistance, making it suitable for prolonged therapeutic action .

Amide Nitrogen Modifications N-Alkylation: Derivatives like N-butyl-6-chloro-N-phenylpyridine-3-carboxamide () show higher logP values (predicted ~3.5 vs. ~2.8 for the parent compound), improving membrane permeability for agrochemical uses .

Biological Activity Correlations

  • Antimicrobial Activity : Sulfamoylphenyl derivatives () leverage sulfonamide pharmacophores to inhibit bacterial dihydropteroate synthase .
  • Kinase Inhibition : The parent compound’s planar structure allows ATP-binding pocket interactions in kinases, while fluorinated analogs (e.g., ) improve binding affinity through halogen bonding .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-phenylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of pyridine precursors followed by coupling reactions to introduce the phenylcarboxamide group. Key steps include:
  • Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce the chloro substituent at position 6 of the pyridine ring .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) or mixed anhydride methods to attach the phenylcarboxamide moiety .
  • Optimization : Control reaction temperature (60–80°C) and anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and phenyl group (δ 7.0–7.4 ppm). The amide proton (NH) appears as a singlet near δ 10 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while pyridine carbons appear between δ 120–150 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1670 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ confirm the amide group .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular formula (C₁₂H₉ClN₂O; theoretical m/z: 244.04) .

Q. What are the critical considerations for maintaining stability during the synthesis and storage of this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The amide group is prone to hydrolysis. Store the compound in a desiccator under inert gas (N₂ or Ar) .
  • Thermal Stability : Avoid prolonged heating above 100°C to prevent decomposition. Thermal gravimetric analysis (TGA) can determine degradation thresholds .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, especially if halogenated aromatic groups are present .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The chloro group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s SMILES string (e.g., ClC1=CC(=NC=C1)C(=O)NC2=CC=CC=C2) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for structural confirmation of pyridine-carboxamide derivatives?

  • Methodological Answer :
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the dihedral angle between pyridine and phenyl rings in related compounds is ~30–40° .
  • Dynamic NMR : If solution-state NMR shows unexpected splitting (e.g., rotameric exchange), variable-temperature NMR at –40°C can resolve conformational dynamics .
  • Cross-Validation : Compare computational (DFT-optimized) structures with experimental data to identify discrepancies caused by crystal packing or solvent effects .

Q. How do structural modifications at the pyridine ring’s chloro and phenylcarboxamide positions influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Chloro Substitution :
  • Electron-Withdrawing Effect : Enhances electrophilicity, improving reactivity in nucleophilic aromatic substitution. Replace Cl with F or CF₃ to modulate electronic effects .
  • Phenylcarboxamide Modifications :
  • Para-Substituents : Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce target binding affinity.
  • Steric Effects : Bulky substituents (e.g., -CF₃) at the ortho position hinder rotation, stabilizing specific conformations .
  • Bioactivity Correlations : Use QSAR models to link substituent Hammett constants (σ) or logP values with biological activity (e.g., IC₅₀) .

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